molecular formula C9H6ClNO2 B1603392 Methyl 2-chloro-5-cyanobenzoate CAS No. 914106-36-8

Methyl 2-chloro-5-cyanobenzoate

Cat. No. B1603392
Key on ui cas rn: 914106-36-8
M. Wt: 195.6 g/mol
InChI Key: RGLQGCVEXOWXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884127B2

Procedure details

5-Amino-2-chloro-benzoic acid methyl ester (10 g, 54 mmol) was diazotized followed by treatment with CuCN and KCN using the procedure described in example 165 to get the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](N)[CH:7]=[CH:6][C:5]=1[Cl:11].[C:13]([Cu])#[N:14].[C-]#N.[K+]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([C:13]#[N:14])[CH:7]=[CH:6][C:5]=1[Cl:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)N)Cl)=O
Step Two
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C#N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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